7-(2,4-dichlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the purine core. The dichlorophenyl and fluorophenyl groups are introduced through substitution reactions, typically using reagents like dichlorobenzyl chloride and fluorophenylpiperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The purine core can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: The dichlorophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated purine derivative, while substitution could introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its structural similarity to naturally occurring purines suggests it might interact with enzymes or receptors, providing insights into biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure might also make it useful in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and fluorophenyl groups might enhance its binding affinity, allowing it to modulate biological pathways effectively. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substitutions, such as:
- 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which might confer unique chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups could enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25Cl2FN6O2 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H25Cl2FN6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-3-4-17(26)13-20(16)27)21(29-23)15-32-9-11-33(12-10-32)19-7-5-18(28)6-8-19/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
NVSOLNRRRTVGSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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